molecular formula C19H21N3O2S B11330614 2-[4-(propan-2-yl)phenoxy]-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide

2-[4-(propan-2-yl)phenoxy]-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B11330614
M. Wt: 355.5 g/mol
InChI Key: LGOGWXBCVYKQEQ-UHFFFAOYSA-N
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Description

2-[4-(PROPAN-2-YL)PHENOXY]-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE is a complex organic compound that features a phenoxy group, a thiophene moiety, and a pyrazole ring

Properties

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

2-(4-propan-2-ylphenoxy)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]acetamide

InChI

InChI=1S/C19H21N3O2S/c1-14(2)15-5-7-16(8-6-15)24-13-19(23)21-18-9-10-20-22(18)12-17-4-3-11-25-17/h3-11,14H,12-13H2,1-2H3,(H,21,23)

InChI Key

LGOGWXBCVYKQEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=NN2CC3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(PROPAN-2-YL)PHENOXY]-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Phenoxy Intermediate: The phenoxy group can be introduced via a nucleophilic substitution reaction where 4-(PROPAN-2-YL)PHENOL reacts with an appropriate halide.

    Construction of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.

    Thiophene Introduction: The thiophene moiety can be attached via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

    Final Coupling: The final step involves coupling the phenoxy intermediate with the pyrazole-thiophene derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(PROPAN-2-YL)PHENOXY]-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-[4-(PROPAN-2-YL)PHENOXY]-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics or as a building block for advanced materials.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-[4-(PROPAN-2-YL)PHENOXY]-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The phenoxy and thiophene groups could facilitate binding to hydrophobic pockets, while the pyrazole ring might participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(PROPAN-2-YL)PHENOXY]-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE: Similar structure but with a furan ring instead of thiophene.

    2-[4-(PROPAN-2-YL)PHENOXY]-N-{1-[(BENZYL)-1H-PYRAZOL-5-YL}ACETAMIDE: Similar structure but with a benzyl group instead of thiophene.

Uniqueness

The presence of the thiophene moiety in 2-[4-(PROPAN-2-YL)PHENOXY]-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE imparts unique electronic properties, making it distinct from its analogs with furan or benzyl groups. This can influence its reactivity and interactions in various applications.

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